Dual PI3K/PDK1 Inhibition vs. ZSTK474
BAG-956 demonstrates a dual-target inhibition profile with IC50 values of 35 nM for PI3Kδ, 56 nM for PI3Kα, 117 nM for PI3Kγ, 446 nM for PI3Kβ, and 245 nM for PDK1 . In contrast, the pan-PI3K inhibitor ZSTK474 lacks PDK1 inhibitory activity. This functional difference manifests in a divergent cellular response: BAG-956 induces complete G1 growth arrest in melanoma cells, whereas ZSTK474 produces only a minor reduction in cell proliferation under identical conditions [1].
| Evidence Dimension | Cell proliferation inhibition and cell cycle arrest |
|---|---|
| Target Compound Data | Complete G1 growth arrest, reduction of cyclin D1, increased p27(KIP1) |
| Comparator Or Baseline | ZSTK474 (pan-PI3K inhibitor, 1 μM) |
| Quantified Difference | Complete G1 arrest vs. minor reduction in proliferation |
| Conditions | Melanoma cell lines (including A2058); 1 μM compound concentration for 72 hours [1] |
Why This Matters
Procurement of BAG-956, rather than a pan-PI3K inhibitor, is essential for studies requiring complete G1 cell cycle arrest driven by dual PI3K/PDK1 blockade.
- [1] Marone, R., et al. (2009). Targeting melanoma with dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. Molecular Cancer Research, 7(4), 601-613. View Source
